molecular formula C11H12BrN3 B2995330 1-(4-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1006515-12-3

1-(4-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2995330
CAS RN: 1006515-12-3
M. Wt: 266.142
InChI Key: FEUOXZRVVOCZMV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, commonly referred to as 4-bromo-3-methyl-1H-pyrazol-5-amine (4-BMP) is a heterocyclic compound that is widely used in organic synthesis and scientific research. It is a versatile compound that can be used as a starting material in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-BMP has been extensively studied for its potential biomedical applications, including its potential as an anti-cancer agent, an anti-inflammatory agent, and an anti-angiogenic agent.

Scientific Research Applications

Synthesis of Biaryl Libraries

1-(4-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine: is utilized in the synthesis of biaryl compounds through sequential N-alkylation reactions with various amines . This process is crucial in creating diverse chemical libraries for drug discovery, allowing researchers to explore a wide range of biologically active molecules.

Development of Pharmaceutical Agents

The compound serves as an intermediate in the production of pharmaceutical agents . Its structural framework is incorporated into the design of new drugs, particularly those targeting neurological disorders and cancers, where pyrazole derivatives show promising therapeutic potential.

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-8-6-11(13)15(14-8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUOXZRVVOCZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine

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